Cas no 2580250-31-1 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2580250-31-1
- EN300-27730492
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid
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- インチ: 1S/C25H21NO4/c27-24(28)16-12-15-6-5-11-23(21(15)13-16)26-25(29)30-14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-11,16,22H,12-14H2,(H,26,29)(H,27,28)
- InChIKey: IWPXUAOGBOMUKD-UHFFFAOYSA-N
- SMILES: O(C(NC1=CC=CC2=C1CC(C(=O)O)C2)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 399.14705815g/mol
- 同位素质量: 399.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 30
- 回転可能化学結合数: 5
- 複雑さ: 629
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- XLogP3: 4.4
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27730492-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |
2580250-31-1 | 95.0% | 0.1g |
$1283.0 | 2025-03-19 | |
Enamine | EN300-27730492-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |
2580250-31-1 | 95.0% | 10.0g |
$6266.0 | 2025-03-19 | |
Enamine | EN300-27730492-10g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |
2580250-31-1 | 10g |
$6266.0 | 2023-09-10 | ||
Enamine | EN300-27730492-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |
2580250-31-1 | 95.0% | 2.5g |
$2856.0 | 2025-03-19 | |
Enamine | EN300-27730492-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |
2580250-31-1 | 95.0% | 1.0g |
$1458.0 | 2025-03-19 | |
Enamine | EN300-27730492-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |
2580250-31-1 | 95.0% | 0.25g |
$1341.0 | 2025-03-19 | |
Enamine | EN300-27730492-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |
2580250-31-1 | 95.0% | 5.0g |
$4226.0 | 2025-03-19 | |
Enamine | EN300-27730492-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |
2580250-31-1 | 95.0% | 0.05g |
$1224.0 | 2025-03-19 | |
Enamine | EN300-27730492-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |
2580250-31-1 | 95.0% | 0.5g |
$1399.0 | 2025-03-19 | |
Enamine | EN300-27730492-1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |
2580250-31-1 | 1g |
$1458.0 | 2023-09-10 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acidに関する追加情報
Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic Acid (CAS No. 2580250-31-1)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid, identified by its CAS number 2580250-31-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural framework of this molecule incorporates several key functional groups, including a fluoren-9-ylmethoxycarbonyl moiety and an amino group, which contribute to its unique chemical properties and potential therapeutic applications.
The fluoren-9-ylmethoxycarbonyl group is particularly noteworthy as it enhances the solubility and stability of the compound, facilitating its use in various biochemical assays and drug formulations. This feature is crucial in medicinal chemistry, where the bioavailability and pharmacokinetic profiles of drug candidates are critical determinants of their efficacy. Additionally, the presence of a carboxylic acid group at the 2-position of the indene ring provides a site for further functionalization, enabling the synthesis of derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid has emerged as a promising candidate in this context due to its ability to interact with biological targets in a selective manner. Preliminary studies have demonstrated its potential as an inhibitor of certain enzymes involved in cancer progression, highlighting its significance as a lead compound for drug discovery.
The structural motif of this compound shares similarities with known pharmacophores that have demonstrated clinical efficacy. Specifically, the indene core is reminiscent of molecules that have been investigated for their anti-inflammatory and analgesic properties. The incorporation of the fluoren-9-ylmethoxycarbonyl group not only improves the pharmacokinetic profile but also allows for further derivatization to enhance binding affinity to biological targets. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics.
Advances in computational chemistry and molecular modeling have played a pivotal role in understanding the interactions between 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid and its biological targets. These techniques have enabled researchers to predict binding modes and optimize molecular structures for improved efficacy. For instance, virtual screening studies have identified derivatives of this compound that exhibit enhanced potency against specific enzymes implicated in disease pathways. Such findings underscore the importance of computational tools in accelerating the drug discovery process.
The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The introduction of the fluoren-9-ylmethoxycarbonyl group necessitates precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the indene core efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for preclinical studies and eventual clinical trials.
In addition to its potential therapeutic applications, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid has been explored for its role in biochemical research. Its unique structural features make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. Researchers have utilized this compound to probe the function of enzymes involved in metabolic pathways and signal transduction cascades. Such investigations contribute to our fundamental understanding of cellular processes and may lead to new insights into disease pathogenesis.
The growing interest in this compound is also driven by its compatibility with modern drug development technologies. For instance, it can be easily modified through combinatorial chemistry approaches to generate libraries of derivatives with diverse biological activities. High-throughput screening (HTS) techniques have been employed to rapidly assess the potency of these derivatives against various biological targets. This approach has accelerated the identification of lead compounds that can be further optimized for clinical use.
The future prospects for 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid are promising, with ongoing research aimed at elucidating its mechanism of action and expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide. As our understanding of disease biology continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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